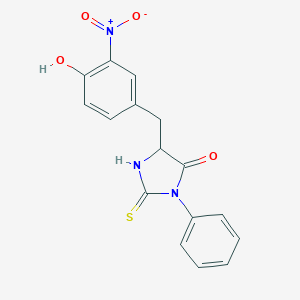
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, commonly known as HNT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT is a thiohydantoin derivative that has been synthesized using various methods. The compound has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.
Mechanism Of Action
The mechanism of action of HNT is not yet fully understood. However, studies have shown that HNT can inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. HNT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
HNT has been shown to have several biochemical and physiological effects. Studies have shown that HNT can reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines. HNT has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial strains.
Advantages And Limitations For Lab Experiments
HNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HNT is also relatively inexpensive and can be used in a wide range of applications. However, one of the limitations of HNT is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on HNT. One potential area of research is to study the mechanism of action of HNT in more detail. Another potential area of research is to investigate the potential use of HNT as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to determine the potential use of HNT in cancer therapy and other medicinal applications.
Conclusion:
In conclusion, HNT is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound. While HNT has several advantages for use in lab experiments, further studies are needed to determine its full potential in various scientific fields.
Synthesis Methods
HNT can be synthesized using different methods, including the reaction of 4-hydroxy-3-nitrobenzyl bromide with thiourea followed by cyclization. Another method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with potassium hydroxide. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound.
Scientific Research Applications
HNT has been extensively studied for its potential applications in various scientific fields. One of the significant applications of HNT is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. HNT has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
105956-89-6 |
|---|---|
Product Name |
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin |
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-nitrophenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3O4S/c20-14-7-6-10(9-13(14)19(22)23)8-12-15(21)18(16(24)17-12)11-4-2-1-3-5-11/h1-7,9,12,20H,8H2,(H,17,24) |
InChI Key |
VVSHMQNALJOXIA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
synonyms |
5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin PTH-Tyr(3NO2) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




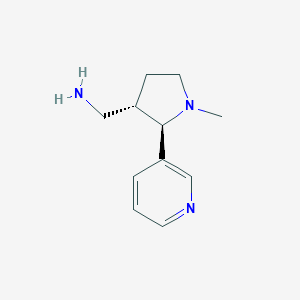
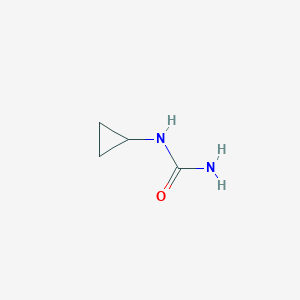
![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)


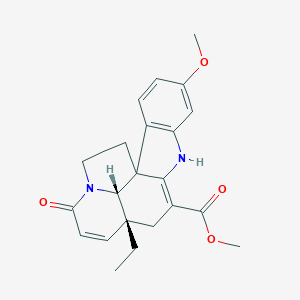
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

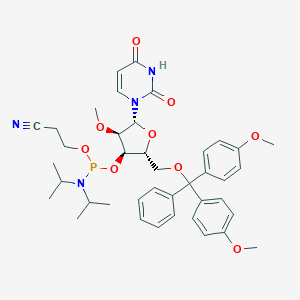

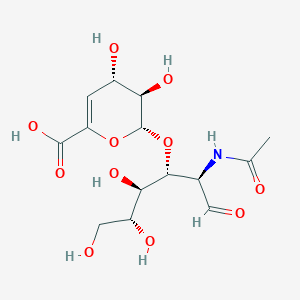
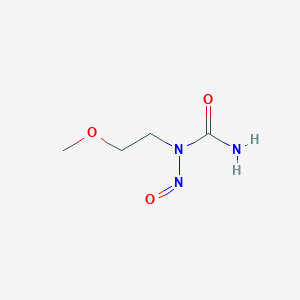
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)